molecular formula C5H4F5I B6593980 2-Iodo-4,4,5,5,5-pentafluoropentene CAS No. 885275-73-0

2-Iodo-4,4,5,5,5-pentafluoropentene

Cat. No.: B6593980
CAS No.: 885275-73-0
M. Wt: 285.98 g/mol
InChI Key: UEEGHKHOKNMXKS-UHFFFAOYSA-N
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Description

2-Iodo-4,4,5,5,5-pentafluoropentene is an organic compound with the molecular formula C5H4F5I and a molecular weight of 285.98 g/mol. This compound is characterized by the presence of both iodine and fluorine atoms, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4,4,5,5,5-pentafluoropentene typically involves the iodination of a pentafluoropentene precursor. One common method includes the reaction of pentafluoropentene with iodine in the presence of a catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4,4,5,5,5-pentafluoropentene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The double bond in the pentene moiety allows for addition reactions with halogens, hydrogen, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Addition: Halogens like chlorine or bromine can be added across the double bond.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Addition: Formation of dihalogenated products.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

2-Iodo-4,4,5,5,5-pentafluoropentene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential use in labeling and imaging studies due to the presence of iodine.

    Medicine: Explored for its potential use in radiopharmaceuticals for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-4,4,5,5,5-pentafluoropentene involves its interaction with molecular targets through its reactive iodine and fluorine atoms. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,4,5,5,5-pentafluoropentene
  • 2-Chloro-4,4,5,5,5-pentafluoropentene
  • 4,4,5,5,5-Pentafluoro-2-iodopent-1-ene

Uniqueness

2-Iodo-4,4,5,5,5-pentafluoropentene is unique due to the presence of both iodine and multiple fluorine atoms, which impart distinct reactivity and stability. Compared to its bromine and chlorine analogs, the iodine derivative exhibits higher reactivity in substitution reactions and can be used in a broader range of applications.

Properties

IUPAC Name

4,4,5,5,5-pentafluoro-2-iodopent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F5I/c1-3(11)2-4(6,7)5(8,9)10/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEGHKHOKNMXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(C(F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F5I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663076
Record name 4,4,5,5,5-Pentafluoro-2-iodopent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-73-0
Record name 4,4,5,5,5-Pentafluoro-2-iodopent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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